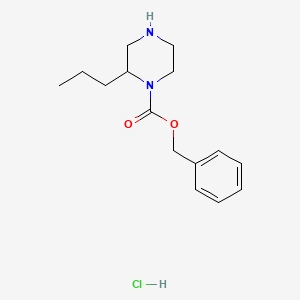

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Description

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: 1179361-53-5) is a piperazine derivative with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a propyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₅H₂₃ClN₂O₂, and it has a molecular weight of 298.81 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological or receptor-specific pathways. The Cbz group enhances stability during synthesis, while the propyl chain may influence lipophilicity and binding affinity.

Properties

IUPAC Name |

benzyl 2-propylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELFSSEDAZDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662688 | |

| Record name | Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-53-5 | |

| Record name | 1-Piperazinecarboxylic acid, 2-propyl-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride has the molecular formula and a CAS number of 1219967-87-9. The compound features a piperazine ring, which contributes to its biological activity. The presence of a benzyl group and a propyl chain enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmaceutical Development

-

Intermediate in Synthesis :

- This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its structural characteristics allow for modifications that can lead to derivatives with enhanced efficacy against specific targets.

- Therapeutic Potential :

- Targeting Fatty Acid Amide Hydrolase (FAAH) :

Case Studies

Several case studies have been conducted to assess the efficacy and safety profiles of this compound:

- Anxiety Models :

- Pain Management :

- Neurotransmitter Interaction :

Mechanism of Action

The mechanism by which Benzyl 2-propylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Piperazine vs.

Physicochemical Properties: The tert-butyl derivative (CAS 1858241-30-1) has the highest molecular weight (330.82 g/mol) due to its bulky substituents, which may reduce solubility in aqueous media compared to the target compound . Benzyl 3-aminopropanoate HCl (CAS 99616-43-0) is structurally distinct, lacking a cyclic amine, which limits its utility in piperazine-based drug design .

Synthetic and Pharmacological Implications :

- The Cbz group in the target compound and its methyl analog (CAS 1217831-52-1) facilitates deprotection under mild conditions, making them versatile intermediates .

- Piperidine derivatives like CAS 120278-07-1 may exhibit different receptor-binding profiles due to reduced nitrogen content, impacting applications in neurotransmitter analog synthesis .

Research and Regulatory Status

Biological Activity

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The compound's molecular formula is CHClNO, and its CAS number is 1219967-87-9. The presence of the benzyl group and the propyl chain contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), leading to increased levels of neurotransmitters such as acetylcholine, which can enhance cognitive functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may suppress cell growth in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .

- Neuroprotective Effects : By inhibiting AChE, it may alleviate symptoms associated with neurodegenerative diseases like Alzheimer's .

- Modulation of Kinase Activity : The compound has shown potential in affecting AKT kinase pathways, which are critical in cancer biology and cellular survival .

Data Table: Comparison of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Suppresses cell growth in cancer lines | |

| Neuroprotective | Inhibits AChE activity | |

| Kinase Modulation | Affects AKT signaling pathways |

Case Studies

- Anticancer Activity : In a study assessing the efficacy of various piperazine derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The compound's IC values indicated potent activity compared to control treatments .

- Neuroprotective Effects : A comparative study on piperazine derivatives demonstrated that those with structural similarities to this compound exhibited enhanced cholinergic transmission by inhibiting AChE, leading to improved cognitive function in animal models .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Carbamate Group

The benzyloxycarbonyl (Cbz) protecting group is susceptible to hydrolysis under acidic or basic conditions, yielding the free piperazine amine. Hydrogenolysis via catalytic hydrogenation (e.g., H₂/Pd-C) is another common method for Cbz removal.

| Reaction | Conditions | Products | Key Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | Piperazine hydrochloride + CO₂ + Benzyl alcohol | Limited practicality due to competing side reactions. |

| Basic Hydrolysis | NaOH (aq.), heat | Free piperazine base + CO₂ + Benzyl alcohol | Requires neutralization to isolate the amine. |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, RT | Piperazine derivative + Toluene | Preferred method for selective deprotection. |

Functionalization of the Piperazine Nitrogen

The secondary amine in the piperazine ring can undergo alkylation, acylation, or sulfonylation. These reactions are critical for modifying pharmacological properties.

Mechanistic Insight :

-

The hydrochloride salt’s amine is protonated, requiring deprotonation (e.g., with triethylamine) to activate it for nucleophilic reactions.

-

Acylation with acetyl chloride proceeds via an acetyl ammonium intermediate, as observed in analogous systems .

Oxidation and Reduction Reactions

The propyl side chain and piperazine ring can participate in redox transformations.

Research Findings :

-

Oxidation of the propyl group to a carboxylic acid is feasible but rarely employed due to overoxidation risks.

-

Piperazine N-oxides are intermediates in ring-opening reactions, as demonstrated in nitrosoalkene-based syntheses .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperazine ring may undergo cleavage or rearrangement.

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), 120°C | Linear diamino ketone derivatives |

| Base-Induced Rearrangement | NaH, DMF, 100°C | Bicyclic amine products |

Mechanistic Pathway :

-

Ring-opening in concentrated sulfuric acid likely proceeds via protonation of the amine, followed by nucleophilic attack and bond cleavage .

Salt Metathesis and Ion Exchange

The hydrochloride salt can undergo ion exchange to form alternative salts, altering solubility for pharmaceutical formulation.

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Anion Exchange | NaHCO₃ (aq.) | RT, 1h | Free base precipitate |

| Salt Formation | Citric acid in ethanol | RT, 30min | Citrate salt |

Photochemical and Thermal Stability

Limited data suggests moderate thermal stability up to 150°C, with decomposition observed under prolonged heating or UV exposure.

| Condition | Observation |

|---|---|

| 150°C, 2h (neat) | Partial decomposition to benzyl chloride |

| UV (254 nm), 24h | Ring-contraction byproducts |

Preparation Methods

Alkylation of Benzyl Piperazine-1-carboxylate

A common approach is the nucleophilic substitution reaction where benzyl piperazine-1-carboxylate is alkylated with an alkyl halide (e.g., 4-bromo-2-methylbutan-2-ol or related compounds) in the presence of potassium carbonate as a base.

-

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: 0 to 20 °C initially, then room temperature

- Time: Extended stirring for up to 60 hours

- Base: Potassium carbonate (K2CO3)

-

- Benzyl piperazine-1-carboxylate and potassium carbonate are dissolved in DMF at 0 °C.

- The alkyl halide is added in one portion.

- The mixture is stirred at room temperature for 60 hours.

- The reaction mixture is diluted with ethyl acetate, filtered, washed with water and brine, dried over MgSO4, and purified by silica gel chromatography.

-

- Approximately 52.7% yield of the alkylated intermediate as a white solid.

-

- LCMS (M+H)+ = 307.4

- ^1H NMR (400 MHz, CDCl3) shows aromatic protons, benzyl methylene, piperazine ring protons, and propyl substituent signals.

This method is effective for introducing the propyl group on the piperazine ring while maintaining the benzyl carbamate protecting group intact.

Use of Phase Transfer Catalysts and Alternative Solvents

Another reported method involves the use of tetrabutylammonium iodide as a phase transfer catalyst to facilitate the alkylation reaction:

-

- Solvent: 1,4-dioxane

- Temperature: 100 °C

- Time: 1 hour

- Base: Potassium carbonate

- Catalyst: Tetrabutylammonium iodide

-

- Benzyl piperazine-1-carboxylate, potassium carbonate, and tetrabutylammonium iodide are combined in 1,4-dioxane.

- Heated to 100 °C and stirred for 1 hour.

- After cooling, the mixture is extracted with dichloromethane and water.

- The organic layer is concentrated and recrystallized from dichloromethane/petroleum ether.

-

- About 60% yield of the alkylated product.

This method is advantageous due to shorter reaction times and relatively high yields.

Formation of Hydrochloride Salt

The free base of Benzyl 2-propylpiperazine-1-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane). This step improves the compound’s stability and solubility for pharmaceutical applications.

Summary of Reaction Parameters and Yields

| Method | Starting Material | Alkylating Agent | Solvent | Base | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Alkylation in DMF | Benzyl piperazine-1-carboxylate | 4-bromo-2-methylbutan-2-ol | DMF | K2CO3 | None | 0–20 °C to RT | 60 h | 52.7 | Purified by silica gel chromatography |

| Phase Transfer Catalysis | Benzyl piperazine-1-carboxylate | tert-butyl 6-chloropyridazine-3-carboxylate (analogous) | 1,4-dioxane | K2CO3 | Tetrabutylammonium iodide | 100 °C | 1 h | 60 | Extraction and recrystallization |

| Hydrochloride Salt Formation | Alkylated free base | HCl | Ethanol/DCM | - | - | RT | 1-2 h | Quantitative | Salt formation for stability |

Research Findings and Considerations

- The alkylation step is sensitive to temperature and reaction time; longer times at mild temperatures favor higher yields.

- Potassium carbonate is an effective base for deprotonation and facilitating nucleophilic substitution.

- Phase transfer catalysts enhance reaction rates and yields by improving solubility and contact between reactants.

- Purification by column chromatography or recrystallization is necessary to obtain high purity intermediates.

- The formation of the hydrochloride salt is a straightforward acid-base reaction that stabilizes the compound for storage and use.

- The choice of solvent and reaction conditions can be optimized depending on scale and desired purity.

Q & A

Q. What are the established synthetic routes for Benzyl 2-propylpiperazine-1-carboxylate hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves reacting 2-propylpiperazine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid byproducts. The reaction is conducted in anhydrous dichloromethane at 0–25°C for 4–6 hours under inert atmosphere. Key parameters include:

- Solvent : Dichloromethane or THF to ensure solubility of intermediates.

- Temperature : Controlled to minimize side reactions (e.g., ester hydrolysis).

- Stoichiometry : Excess benzyl chloroformate (1.2–1.5 equivalents) to drive the reaction to completion.

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires strict moisture control and inert conditions .

Q. Table 1: Representative Synthesis Conditions

| Component | Role | Example/Details |

|---|---|---|

| Benzyl chloroformate | Carbamate-forming reagent | 1.2–1.5 equivalents |

| Triethylamine | Acid scavenger | 2.0 equivalents |

| Dichloromethane | Solvent | Anhydrous, 0–25°C |

| Reaction time | Duration | 4–6 hours under stirring |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl ester protons at δ 5.1–5.3 ppm, piperazine backbone signals).

- IR Spectroscopy : Carbamate C=O stretch observed at ~1680–1720 cm.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water with 0.1% TFA).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H] aligns with theoretical molecular weight (e.g., 297.3 g/mol for CHClNO) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How does the hygroscopic nature of the hydrochloride salt influence stability and storage protocols?

- Methodological Answer : The hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas (N or Ar) at –20°C in the dark. Degradation pathways include:

- Hydrolysis : Moisture promotes ester bond cleavage, forming piperazine derivatives.

- Oxidation : Exposure to light/air generates impurities (monitored via HPLC).

Stability studies recommend periodic purity checks (every 6 months) using validated HPLC methods .

Q. What strategies mitigate side reactions during synthesis, such as over-alkylation or ester hydrolysis?

- Methodological Answer :

- Temperature Control : Maintain reaction below 25°C to suppress over-alkylation.

- Moisture Exclusion : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances carbamate formation efficiency .

Q. How can researchers resolve discrepancies in reported toxicity data for piperazine derivatives?

- Methodological Answer : Contradictions arise due to limited toxicological studies (e.g., acute toxicity LD values vary by substituents). Mitigation strategies include:

- In Silico Modeling : Predict toxicity using QSAR (Quantitative Structure-Activity Relationship) tools.

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate safety thresholds .

Q. What advanced chromatographic methods are effective in separating and quantifying impurities?

- Methodological Answer :

- UHPLC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) at ≤0.1% levels.

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

- Method Validation : Follow ICH guidelines for precision, accuracy, and linearity (e.g., R ≥ 0.995 for calibration curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.